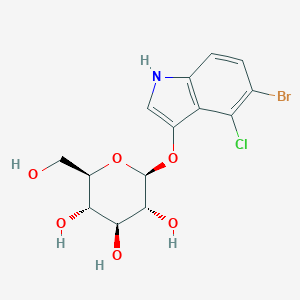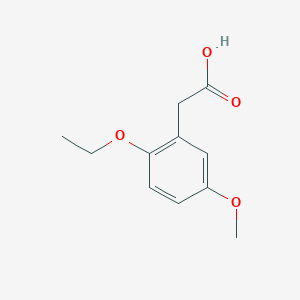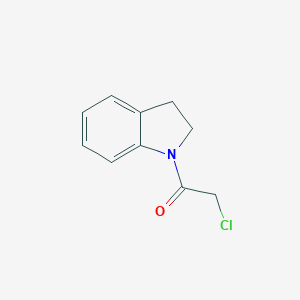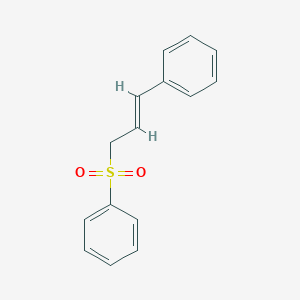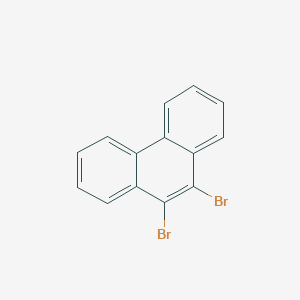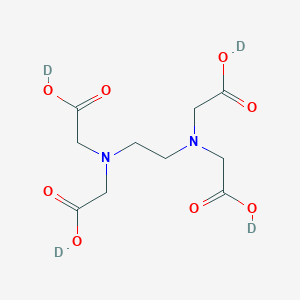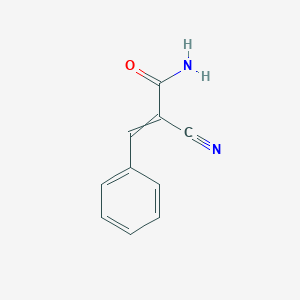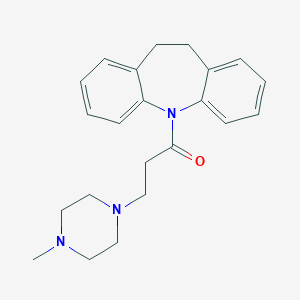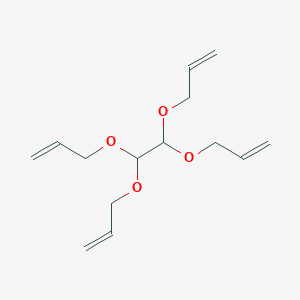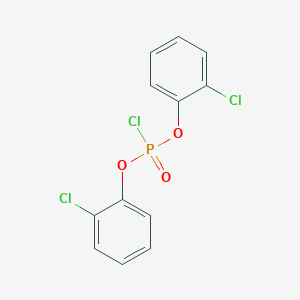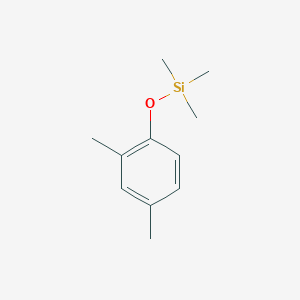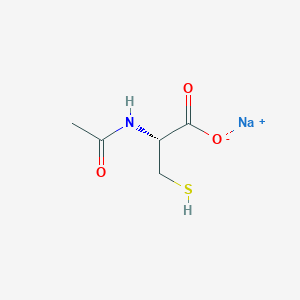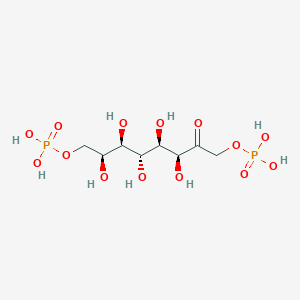
D-glycero-D-altro-octulose-1,8-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glycero-D-altro-octulose-1,8-bisphosphate (DAOP-2P) is a rare sugar molecule that has recently gained attention in the scientific community due to its potential applications in various fields. DAOP-2P is a bisphosphate derivative of octulose, which is a seven-carbon sugar. It is a highly stable and water-soluble compound that can be synthesized in the laboratory using various methods.
Wissenschaftliche Forschungsanwendungen
Enzyme Activity and Measurement
D-glycero-D-altro-octulose-1,8-bisphosphate is involved in enzymatic reactions related to the L-type pentose phosphate pathway. The enzyme D-glycero D-ido octulose 1,8-bisphosphate:D-altro-heptulose 7-phosphotransferase catalyzes phosphate transfer in this pathway, found in various tissues including rat liver, heart, kidney, and brain, as well as in tumor tissues. This enzyme's activity, kinetics, and inhibition patterns have been studied extensively (Arora et al., 1985).
Synthesis and Analysis of Labelled Intermediates
Research has been conducted on the enzymatic synthesis, isolation, and analysis of D-glycero-D-altro-octulose-1,8-bisphosphate as a labelled intermediate in the L-type pentose pathway. This research is pivotal in understanding tissue metabolism and enzyme reactions associated with this pathway (Arora et al., 1987).
Aldolase Reactions
The synthesis and cleavage of D-glycero-D-altro-octulose-1,8-bisphosphate using aldolases have been studied. These studies shed light on the role of aldolases in producing sugar phosphate esters in the liver and red cells, offering insights into carbohydrate metabolism (Paoletti et al., 1979).
Carbon Reduction Cycle in Photosynthesis
This compound has been studied in the context of photosynthesis, particularly in the Calvin–Benson–Bassham pathway. The research suggests that D-glycero-D-altro-octulose-1,8-bisphosphate may play a role in photosynthetic carbon reduction cycles, as indicated by experiments with spinach chloroplasts (Williams & Macleod, 2006).
Eigenschaften
CAS-Nummer |
16656-02-3 |
|---|---|
Produktname |
D-glycero-D-altro-octulose-1,8-bisphosphate |
Molekularformel |
C8H18O14P2 |
Molekulargewicht |
400.17 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H18O14P2/c9-3(1-21-23(15,16)17)5(11)7(13)8(14)6(12)4(10)2-22-24(18,19)20/h3,5-9,11-14H,1-2H2,(H2,15,16,17)(H2,18,19,20)/t3-,5+,6+,7+,8-/m0/s1 |
InChI-Schlüssel |
FQNLKWXILWAYPZ-RMJYWKLSSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |
Synonyme |
D-glycero-D-altro-octulose 1,8-bisphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



